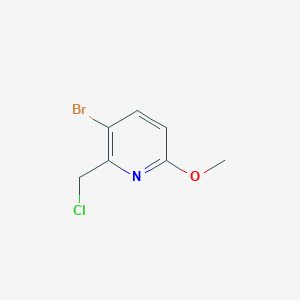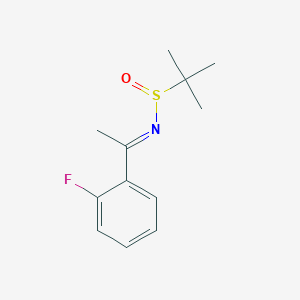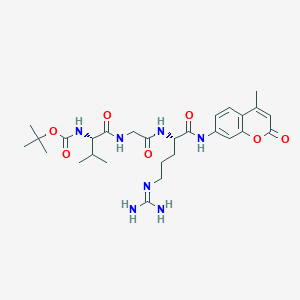
Boc-Val-Gly-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is particularly valuable in research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a useful tool for monitoring proteolytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine and AMC (7-amido-4-methylcoumarin) moieties.
Common Reagents and Conditions
Enzymes: Proteases such as trypsin and chymotrypsin are commonly used to cleave this compound.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Major Products
The enzymatic cleavage of this compound results in the release of 7-amido-4-methylcoumarin, a fluorescent compound that can be easily detected and quantified .
Applications De Recherche Scientifique
Boc-Val-Gly-Arg-AMC is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.
Biology: The compound is used to investigate proteasome activity in cellular and molecular biology studies.
Medicine: Researchers use this compound to study the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industry: The compound is employed in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Boc-Val-Gly-Arg-AMC exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and AMC moieties. This cleavage releases 7-amido-4-methylcoumarin, which fluoresces upon excitation, allowing for the quantification of protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for studying protease activity.
Boc-Ile-Glu-Gly-Arg-AMC: A substrate for clotting enzyme factor Xa and acrosin.
Boc-Val-Pro-Arg-AMC: Used in assays for thrombin generation.
Uniqueness
Boc-Val-Gly-Arg-AMC is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to release a highly fluorescent product upon cleavage enhances its utility in various biochemical assays.
Propriétés
Formule moléculaire |
C28H41N7O7 |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O7/c1-15(2)23(35-27(40)42-28(4,5)6)25(39)32-14-21(36)34-19(8-7-11-31-26(29)30)24(38)33-17-9-10-18-16(3)12-22(37)41-20(18)13-17/h9-10,12-13,15,19,23H,7-8,11,14H2,1-6H3,(H,32,39)(H,33,38)(H,34,36)(H,35,40)(H4,29,30,31)/t19-,23-/m0/s1 |
Clé InChI |
PNMNIWXHUALKPT-CVDCTZTESA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


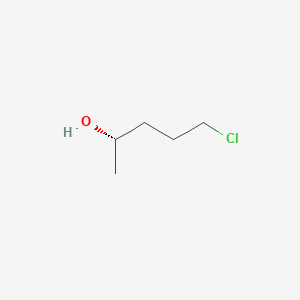
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)
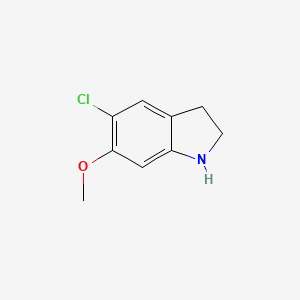

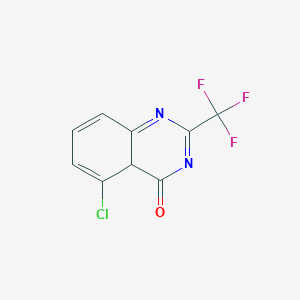
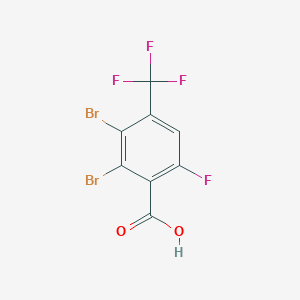



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
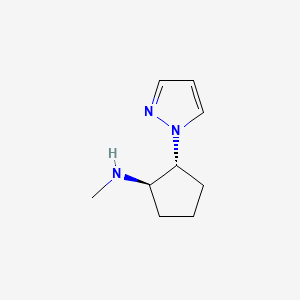
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
